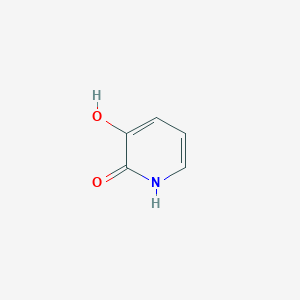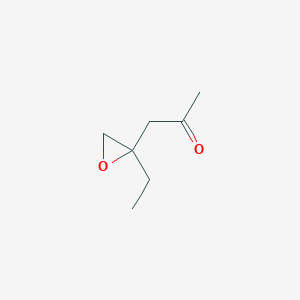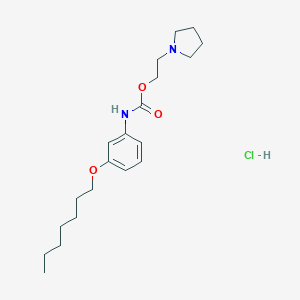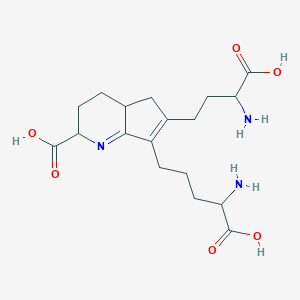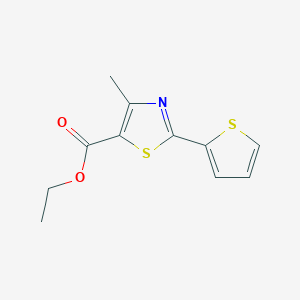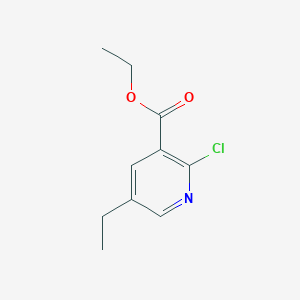
1,12-Dodecanediylbis(tributylphosphonium) dibromide
Overview
Description
1,12-Dodecanediylbis(tributylphosphonium) dibromide is a chemical compound with the empirical formula C36H78Br2P2 and a molecular weight of 732.76 g/mol . This compound is primarily used as a reagent in ion-pair chromatography and has applications in various fields such as medical, environmental, and industrial research.
Mechanism of Action
Target of Action
It has been associated with antifungal activity , suggesting that it may interact with components of fungal cells.
Mode of Action
It is known that the compound has antifungal properties . This suggests that it may interact with fungal cells in a way that inhibits their growth or survival.
Result of Action
The primary known result of the action of 1,12-Dodecanediylbis(tributylphosphonium) dibromide is its antifungal activity . It has been found to inhibit the growth of certain fungi, suggesting that it interferes with essential processes within these organisms .
Preparation Methods
1,12-Dodecanediylbis(tributylphosphonium) dibromide can be synthesized through a reaction involving tributylphosphine and 1,12-dibromododecane . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified through recrystallization or column chromatography to achieve a high purity level .
Chemical Reactions Analysis
1,12-Dodecanediylbis(tributylphosphonium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium groups in the compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atoms.
Complex Formation: It can form complexes with various metal ions, which can be utilized in catalysis and other applications.
Common reagents used in these reactions include nucleophiles such as hydroxide ions, cyanide ions, and amines. The major products formed depend on the specific reagents and reaction conditions used .
Scientific Research Applications
1,12-Dodecanediylbis(tributylphosphonium) dibromide has several scientific research applications, including:
Comparison with Similar Compounds
1,12-Dodecanediylbis(tributylphosphonium) dibromide can be compared with other similar compounds, such as:
Tetraphenylphosphonium bromide: This compound has a similar phosphonium group but with phenyl substituents instead of butyl groups.
Hexadecyltrimethylammonium bromide: This compound has a similar structure but with an ammonium group instead of a phosphonium group.
Tetrabutylammonium bromide: This compound has a similar structure but with an ammonium group and butyl substituents.
The uniqueness of this compound lies in its long dodecane chain and the presence of two phosphonium groups, which provide distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H78P2.2BrH/c1-7-13-29-37(30-14-8-2,31-15-9-3)35-27-25-23-21-19-20-22-24-26-28-36-38(32-16-10-4,33-17-11-5)34-18-12-6;;/h7-36H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJAOSIJREVKP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H78Br2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471993 | |
| Record name | tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99372-74-4 | |
| Record name | tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,12-Dodecanediyl-bis(tributylphosphonium) dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


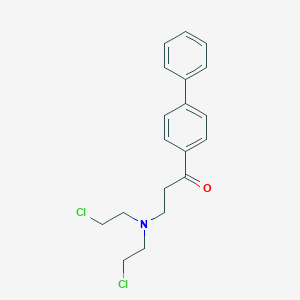
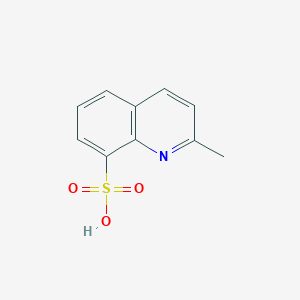
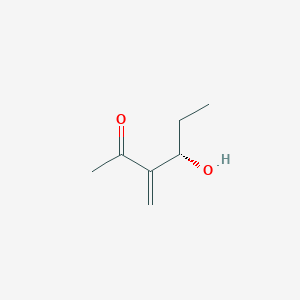
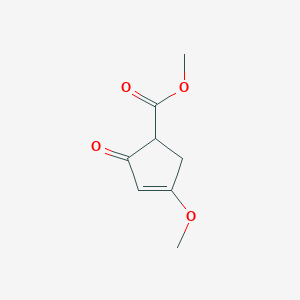
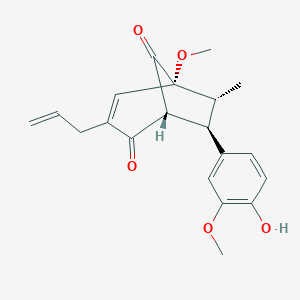
![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)

![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)
